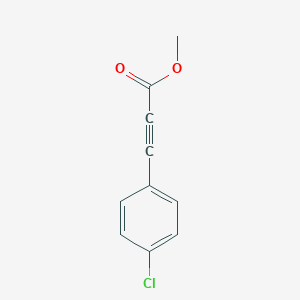

methyl 3-(4-chlorophenyl)propiolate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-(4-chlorophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAXQAIHXHGPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356531 | |

| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7515-18-6 | |

| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 4 Chlorophenyl Propiolate and Its Derivatives

Direct Synthesis Routes to Methyl 3-(4-Chlorophenyl)propiolate

The direct synthesis of aryl propiolate esters, including this compound, often involves the creation of the propiolate functionality in a single, efficient step.

One-Pot Synthetic Protocols for Aryl Propynoate (B1239298) Esters

One-pot procedures offer a streamlined approach to aryl propynoate esters from readily available starting materials. A notable method involves the reaction of β-keto esters with a phosphonyl chloride, followed by elimination. For instance, methyl 3-(4-chlorophenyl)-3-oxopropionate can be converted to this compound. chemicalbook.comcdnsciencepub.com This transformation is typically achieved by first treating the β-keto ester with a strong base like lithium hexamethyldisilazide (LiHMDS) to generate the enolate. cdnsciencepub.com This enolate then reacts with a phosphonylating agent such as diethyl chlorophosphate. The resulting enol phosphate (B84403) intermediate undergoes elimination upon treatment with an additional equivalent of a strong base to yield the desired aryl propynoate ester. cdnsciencepub.com This one-pot method has been shown to be effective for a range of substituted aryl β-keto esters, providing the corresponding propynoates in good to excellent yields. cdnsciencepub.com

Another one-pot approach involves the reaction of 3-aryl-2-propynoic acids with diaryliodonium salts in the presence of a copper catalyst and a base. beilstein-journals.org This method first forms an aryl 3-aryl-2-propynoate intermediate through O-arylation. beilstein-journals.org

The following table summarizes a one-pot synthesis of various methyl arylpropynoates from the corresponding methyl 3-aryl-3-oxopropanoates. cdnsciencepub.com

| Entry | Aryl Group | Product | Yield (%) |

| 1 | Phenyl | Methyl 3-phenyl-2-propynoate | 85 |

| 2 | 4-Methylphenyl | Methyl 3-(4-methylphenyl)-2-propynoate | 88 |

| 3 | 4-Methoxyphenyl | Methyl 3-(4-methoxyphenyl)-2-propynoate | 90 |

| 4 | 4-Chlorophenyl | Methyl 3-(4-chlorophenyl)-2-propynoate | 83 |

| 5 | 4-Bromophenyl | Methyl 3-(4-bromophenyl)-2-propynoate | 81 |

| 6 | 3,4-Dichlorophenyl | Methyl 3-(3,4-dichlorophenyl)-2-propynoate | 80 |

Optimization of Reaction Conditions for Efficient Propynoate Formation

The efficiency of propynoate formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the electrophile used to trap the enolate. For the one-pot synthesis from β-keto esters, strong, non-nucleophilic bases like LiHMDS or potassium tert-butoxide are crucial for both the initial deprotonation and the final elimination step. cdnsciencepub.com The reaction temperature is also critical; enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions, while the subsequent steps may be performed at room temperature. cdnsciencepub.com

In the context of preparing aryl propiolates, the solvent can significantly influence the reaction outcome. For example, in the copper-catalyzed O-arylation of 3-aryl-2-propynoic acids, increasing the amount of solvent was found to improve the yield of the resulting aryl ester. beilstein-journals.org The choice of catalyst and base is also paramount. For instance, palladium-catalyzed alkoxycarbonylation of aryl halides using cobalt carbonyl as a carbon monoxide source provides a route to aryl esters under mild microwave conditions. rsc.org

Transition Metal-Catalyzed Cross-Coupling Strategies for Aryl Propiolates

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of aryl propiolates.

Palladium- and Copper-Catalyzed Sonogashira Coupling of Aryl Halides with Alkyl Propiolates

The Sonogashira coupling is a cornerstone of alkyne chemistry, enabling the direct coupling of terminal alkynes with aryl or vinyl halides. beilstein-journals.orgnih.gov This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. beilstein-journals.orgnih.gov For the synthesis of this compound, this would involve the coupling of a 4-chlorophenyl halide (e.g., 4-chloroiodobenzene) with methyl propiolate.

The reaction mechanism generally involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to afford the aryl alkyne product and regenerate the palladium(0) catalyst. beilstein-journals.orgnih.gov The use of a base, typically an amine such as triethylamine (B128534) or diisopropylethylamine, is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

Recent advancements have focused on developing more efficient and milder Sonogashira coupling protocols. This includes the use of highly active palladium catalysts and copper-free conditions to avoid the homocoupling of the alkyne. beilstein-journals.org

The following table illustrates the Sonogashira coupling of various aryl iodides with ethyl propiolate to produce ethyl 3-arylpropiolate derivatives. researchgate.net

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | Ethyl 3-phenylpropiolate | 95 |

| 2 | 1-Iodo-4-methoxybenzene | Ethyl 3-(4-methoxyphenyl)propiolate | 97 |

| 3 | 1-Iodo-4-nitrobenzene | Ethyl 3-(4-nitrophenyl)propiolate | 85 |

| 4 | 1-Chloro-4-iodobenzene | Ethyl 3-(4-chlorophenyl)propiolate | 92 |

Strategic Considerations for Electron-Deficient Alkyne Coupling

The coupling of electron-deficient alkynes, such as methyl propiolate, can present unique challenges. These alkynes are prone to side reactions like Michael addition and oligomerization, particularly under basic conditions. d-nb.info To circumvent these issues, careful optimization of the reaction conditions is necessary. For instance, the slow addition of the alkyne to the reaction mixture using a syringe pump can minimize its concentration and suppress oligomerization. researchgate.net

Furthermore, the reactivity of the alkyne can be influenced by the presence of electron-withdrawing groups, which can make the alkyne more susceptible to nucleophilic attack. researchgate.net In some cases, catalyst-free cycloaddition reactions between azides and electron-deficient alkynes can occur in water at room temperature. researchgate.net

For cross-coupling reactions, the choice of catalyst and ligands is critical. For electron-deficient systems, ligands that promote the desired cross-coupling pathway while suppressing side reactions are preferred. Copper-catalyzed oxidative cross-coupling of electron-deficient polyfluorophenylboronate esters with terminal alkynes has been reported as an alternative to the traditional Sonogashira reaction. nih.gov

Esterification and Transesterification Approaches to Propiolate Esters

Esterification provides a direct route to propiolate esters from the corresponding propiolic acid. ontosight.ai The synthesis of this compound can be achieved through the esterification of 3-(4-chlorophenyl)propiolic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. ontosight.ai

Alternatively, transesterification can be employed, where an existing propiolate ester is reacted with a different alcohol in the presence of a catalyst to exchange the ester group.

The efficiency of esterification can be enhanced by removing the water formed during the reaction, for example, by using a dehydrating agent or by azeotropic distillation. researchgate.net The use of solid acid catalysts, such as ion-exchange resins, can also facilitate the reaction and simplify product purification. acs.org Kinetic studies on the esterification of propionic acid with various alcohols have provided insights into optimizing reaction parameters like temperature, catalyst loading, and reactant ratios. researchgate.netacs.org The use of moisture-tolerant catalysts, such as certain zirconium complexes, can also be advantageous, allowing for esterification to proceed even in the presence of water. nih.govacs.org

Integration of Propiolate Esters in Multi-Component Reaction Sequences

The inherent reactivity of the carbon-carbon triple bond in propiolate esters, including this compound, makes them valuable building blocks in multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Propiolate esters can participate in a variety of MCRs, leading to the rapid construction of diverse and complex molecular architectures.

A notable example involves a three-component reaction of tryptamines, propiolates, and α,β-unsaturated aldehydes. thieme-connect.com The initial step is a Michael addition between the tryptamine (B22526) and the propiolate ester, which forms a β-enamino ester intermediate. This is followed by a Pictet-Spengler reaction with the α,β-unsaturated aldehyde, catalyzed by anhydrous zinc chloride, to yield hexahydroindolo[2,3-a]quinolizine frameworks with good yields and high diastereoselectivity. thieme-connect.com

Another significant application of propiolate esters is in the synthesis of highly functionalized pyridine (B92270) derivatives. For instance, a one-pot, three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid leads to the formation of complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org In this sequence, methyl propiolate can act as the activated alkyne, although in some cases, it may lead to the formation of a Michael adduct as the primary product. acs.org

Furthermore, propiolate esters are key components in the synthesis of various heterocyclic systems through pseudo-multicomponent reactions. For example, the reaction of imidazolines with two equivalents of an electron-deficient terminal alkyne like methyl propiolate, under basic catalysis, can produce 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines in moderate to excellent yields. nih.gov The reaction proceeds through a series of steps initiated by a Michael addition. nih.gov

The versatility of propiolate esters in MCRs is further highlighted in the synthesis of coumarin (B35378) derivatives. A four-component tandem copper-catalyzed reaction of a propiolate, a salicylaldehyde, a sulfonyl azide (B81097), and a secondary amine can produce 3-N-sulfonylamidine coumarins in moderate to high yields. nih.gov The proposed mechanism involves the formation of a ketenimine intermediate from the reaction of the propiolate and the sulfonyl azide. nih.gov

The following table summarizes representative multi-component reactions involving propiolate esters, showcasing the diversity of reactants and the resulting complex products.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| Tryptamine | Methyl propiolate | α,β-Unsaturated aldehyde | Anhydrous ZnCl2 | Hexahydroindolo[2,3-a]quinolizine | thieme-connect.com |

| Isatin | Tetrahydroisoquinoline | Methyl propiolate | Benzoic acid | Dihydropyrrolo[2,1-a]isoquinoline derivative | acs.org |

| Imidazoline | Methyl propiolate | - | Base | Tetrahydropyrrolo[1,2-a]pyrazine | nih.gov |

| Salicylaldehyde | Sulfonyl azide | Secondary amine | Copper catalyst | 3-N-Sulfonylamidine coumarin | nih.gov |

| Prop-2-en-1-amine | Ethyl propiolate | Alloxan | Water | Substituted barbiturate (B1230296) derivative | researchgate.net |

Utility As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the propiolate system in methyl 3-(4-chlorophenyl)propiolate allows for its use in the synthesis of a variety of heterocyclic structures. This includes the formation of substituted acrylates, pyrimidinones, pyridines, and oxazinones, as well as key amino acid derivatives.

Development of Polysubstituted 3-Arylaminoacrylates

Polysubstituted 3-arylaminoacrylates are valuable intermediates in organic synthesis. The reaction of methyl propiolate with arylamines can lead to the formation of β-enamino esters. These intermediates can then undergo further reactions. For instance, a one-pot domino reaction involving arylamines, methyl propiolate, and nitrostyrenes has been shown to efficiently produce 2-(1-aryl-2-nitroethyl)-3-arylaminoacrylates. sorbonne-universite.fr This process involves the initial formation of a β-enamino ester from the reaction of the arylamine with methyl propiolate, which then acts as a nucleophile in a Michael addition to the nitrostyrene. sorbonne-universite.fr

Formation of Tetrahydropyrimidin-2-one Derivatives

Tetrahydropyrimidine-2-one derivatives are a class of compounds with recognized biological activities. nih.govrjstonline.com The Biginelli reaction, a one-pot multicomponent reaction, is a common method for their synthesis. nih.govrjstonline.comnih.govmdpi.com While direct use of this compound in a classical Biginelli reaction is not the standard approach, the structural motifs present in the target tetrahydropyrimidines can be conceptually linked to precursors derivable from it. For example, the synthesis of certain tetrahydropyrimidine (B8763341) derivatives involves the reaction of an aldehyde (like 4-chlorobenzaldehyde), a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.govmdpi.comekb.eg The 4-chlorophenyl group present in this compound is a key feature in many of these target molecules.

Access to Pyridines and 6H-1,3-Oxazin-6-ones

Gold-catalyzed reactions have provided a modern approach to synthesizing highly substituted pyridines and 6H-1,3-oxazin-6-ones. rsc.org Specifically, gold-catalyzed formal hetero-[4π+2π]-cycloadditions of propiolates with nitriles can efficiently produce 6H-1,3-oxazin-6-ones. rsc.orgresearchgate.net This methodology is applicable to phenyl-substituted propiolates, including those with a para-chloro substituent, which have been shown to yield the corresponding cycloadducts in good yields. rsc.org These 6H-1,3-oxazin-6-ones can then serve as intermediates in subsequent reactions to form highly substituted pyridine (B92270) derivatives. rsc.org

Synthesis of β-Amino Enoates and Key β-Amino Acid Derivatives

β-Amino enoates and β-amino acids are crucial components of many biologically active molecules. nih.govwustl.eduorganic-chemistry.org The addition of amines to activated alkynes like this compound is a direct method for preparing β-enamino esters, which are a class of β-amino enoates. sorbonne-universite.fr Furthermore, derivatives of this compound are instrumental in synthesizing important β-amino acid derivatives. For example, methyl 3-amino-3-(4-chlorophenyl)propanoate, which can be conceptually derived from the propiolate, is a key intermediate. nih.gov The synthesis of this β-amino ester can be achieved through various routes, highlighting its importance as a building block.

Contribution to the Construction of Biologically Relevant Molecular Scaffolds

The utility of this compound extends to the synthesis of molecular scaffolds with significant biological relevance. Its role as an intermediate in the preparation of precursors for important drug targets underscores its value in medicinal chemistry.

Intermediate for the Synthesis of Histone Deacetylase Inhibitor Precursors

Histone deacetylases (HDACs) are a class of enzymes that are important targets in cancer therapy. mdpi.comnih.gov Inhibitors of HDACs have shown promise as anticancer agents. mdpi.com Methyl 3-amino-3-(4-chlorophenyl)propanoate serves as a critical intermediate in the synthesis of precursors for histone deacetylase inhibitors. This highlights the indirect but vital role of the parent propiolate in the development of potential therapeutic agents. The 4-chlorophenyl moiety is a common feature in the structure of many HDAC inhibitors.

Applications in the Production of Specialty Chemicals and Agrochemicals

This compound serves as a significant intermediate in the chemical industry, particularly in the synthesis of specialized organic molecules. Its unique structure, featuring a reactive alkyne group and a chlorophenyl moiety, makes it a valuable precursor for creating complex compounds with specific biological or material properties. Its utility is most prominent in the production of fine and specialty chemicals, as well as in the development of novel agrochemicals.

The primary role of this compound in these sectors is as a foundational building block. It is not typically the final active product but is instead chemically modified through various reactions to produce more complex derivatives. These derivatives are then utilized in formulations for crop protection and other specialized applications.

Applications in Specialty and Fine Chemicals

In the realm of specialty chemicals, this compound is employed as an intermediate in the synthesis of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities and sold on the basis of their exact chemical specifications. The propiolate's reactive triple bond allows for a variety of chemical transformations, such as cycloadditions and nucleophilic additions, enabling the construction of intricate molecular architectures. These resulting complex molecules are often tailored for specific, high-value applications in pharmaceuticals and materials science.

Applications in Agrochemicals

The development of new agrochemicals is a critical area where this compound and its derivatives have shown considerable potential. Research has focused on incorporating its structural features into new classes of fungicides and insecticides.

Fungicide Synthesis:

Derivatives of the closely related compound, methyl 3-amino-3-(4-chlorophenyl)propanoate, are instrumental in creating potent fungicides. google.com This amino ester, which can be synthesized from precursors related to the propiolate, is a key component in the production of dipeptide fungicides. google.comgoogleapis.com These compounds are specifically designed to control phytopathogens in economically important crops. googleapis.com For instance, a patented dipeptide compound with significant fungicidal activity is synthesized by reacting N-isopropoxycarbonyl-S-valine with methyl RS-3-amino-3-(4-chlorophenyl)propanoate. googleapis.com This highlights the pathway from a chlorophenyl-containing building block to a final agrochemical product.

Furthermore, related carbamate (B1207046) structures have been identified for their fungicidal properties. One such compound listed in agrochemical formulations is methyl 3-(4-chlorophenyl)-3-(2-isopropoxycarbonylamino-3-methylbutyrylamino)propionate, demonstrating the versatility of the 3-(4-chlorophenyl)propionate backbone in creating different classes of fungicides. google.com

| Precursor/Intermediate | Resulting Fungicide Class | Example Synthesized Compound | Reference |

|---|---|---|---|

| Methyl RS-3-amino-3-(4-chlorophenyl)propanoate | Dipeptide Fungicides | Dipeptide from N-isopropoxycarbonyl-S-valine and the precursor | googleapis.com |

| 3-(4-chlorophenyl)propionate backbone | Carbamate Fungicides | Methyl 3-(4-chlorophenyl)-3-(2-isopropoxycarbonylamino-3-methylbutyrylamino)propionate | google.com |

Insecticide/Larvicide Synthesis:

The core structure of this compound is also a valuable starting point for insecticides. Through a 1,3-dipolar cycloaddition reaction, the propiolate can be converted into a 3,5-disubstituted isoxazole. Research into the larvicidal activity of various isoxazoles against the Aedes aegypti mosquito, a major disease vector, has yielded promising results. A study demonstrated that methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl] propionate, a direct derivative of this compound, exhibited an excellent larvicidal profile. nih.gov This underscores the compound's utility in generating new and effective vector control agents.

| Precursor | Reaction Type | Resulting Active Compound | Target Pest | Finding | Reference |

|---|---|---|---|---|---|

| This compound | 1,3-Dipolar Cycloaddition | Methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl] propionate | Aedes aegypti larvae | Excellent larvicidal profile | nih.gov |

Advanced Spectroscopic and Computational Research in Propiolate Chemistry

Spectroscopic Analysis for Structural and Mechanistic Elucidation of Propiolate Derivatives

The precise characterization of molecular structures is fundamental to understanding reaction mechanisms and predicting the properties of novel compounds. In the study of propiolate derivatives, a suite of advanced spectroscopic techniques is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography form a powerful triad (B1167595) for the unambiguous elucidation of molecular connectivity, composition, and three-dimensional arrangement. These methods provide complementary information, enabling researchers to confirm the identity of reaction products, probe the intricacies of reaction pathways, and establish definitive structural assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including derivatives of methyl 3-(4-chlorophenyl)propiolate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, allowing for the confirmation of expected structures and the identification of products from chemical transformations.

In a typical ¹H NMR spectrum of a product derived from this compound, such as a 1,2,3-triazole formed via cycloaddition, distinct signals would confirm the incorporation of the propiolate moiety. For instance, the methyl ester group (-COOCH₃) would typically appear as a singlet at approximately 3.8-4.0 ppm. The aromatic protons of the 4-chlorophenyl group would present as a pair of doublets in the aromatic region (around 7.4-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The newly formed heterocyclic ring would also have its own characteristic proton signals. The integration of these signals provides the ratio of protons in different environments, further confirming the structure. growingscience.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals for a derivative of this compound would include the methyl ester carbon (~52 ppm), the carbonyl carbon (~160 ppm), and the carbons of the 4-chlorophenyl ring (typically between 129 and 135 ppm), including the carbon atom bonded to chlorine (ipso-carbon). The acetylenic carbons of the starting propiolate would have characteristic shifts that disappear upon reaction, replaced by signals corresponding to the new carbon environments in the product.

The table below illustrates the expected ¹H NMR spectral data for a hypothetical cycloaddition product, 1-(aryl)-4-carbomethoxy-5-(4-chlorophenyl)-1,2,3-triazole, demonstrating how NMR is used for structural verification.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Methyl Ester (-OCH₃) | 3.9 | Singlet | 3H |

| 4-Chlorophenyl (Aromatic) | 7.4 | Doublet | 2H |

| 4-Chlorophenyl (Aromatic) | 7.6 | Doublet | 2H |

| Triazole Ring | 8.1 | Singlet | 1H |

| Aryl Substituent | 7.2 - 7.5 | Multiplet | Varies |

This is an interactive data table based on typical chemical shifts for similar structures.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a molecule's exact mass. This exact mass is then compared to the calculated mass for a proposed chemical formula, providing strong evidence for the identity of a product.

For example, in the synthesis of derivatives from this compound, HRMS is used to verify the successful formation of the target molecule. After a reaction, the product is analyzed, and the experimental m/z value is matched with the theoretical value. A close match between the calculated and found values confirms the elemental formula of the product. This is particularly useful in distinguishing between potential isomers or ruling out alternative reaction pathways. For instance, in a study involving the cycloaddition of nitrile imines, HRMS (ESI) was used to confirm the formation of the product C₂₄H₂₀N₄O₃, with a calculated mass for the [M+H]⁺ ion of 413.1608 and a found value of 413.1611. mdpi.com This level of precision provides high confidence in the product's identity.

| Compound Formula | Adduct | Calculated m/z | Found m/z | Reference |

| C₂₄H₂₀N₄O₃ | [M+H]⁺ | 413.1608 | 413.1611 | mdpi.com |

| C₂₆H₂₄N₄O₅ | [M+H]⁺ | 473.1820 | 473.1812 | mdpi.com |

This interactive table presents sample HRMS data for related heterocyclic compounds, illustrating the technique's accuracy.

While NMR and HRMS provide data on connectivity and composition, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is invaluable for establishing the precise spatial arrangement of atoms, bond lengths, bond angles, and stereochemistry.

In the context of reactions involving this compound, X-ray crystallography is often used to characterize the structure of crystalline products. For example, a derivative formed from a 1,3-dipolar cycloaddition reaction, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was analyzed using X-ray powder diffraction. scilit.com The study determined that the compound crystallized in an orthorhombic system with the space group P222₁. scilit.com Such analyses provide definitive proof of the regiochemistry of the cycloaddition, a critical aspect that can sometimes be difficult to assign solely by NMR.

The detailed structural parameters obtained from crystallographic studies are also crucial for computational modeling, providing a solid experimental basis for theoretical calculations.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | scilit.com |

| Space Group | P222₁ | scilit.com |

| a (Å) | 20.876 | scilit.com |

| b (Å) | 12.111 | scilit.com |

| c (Å) | 6.288 | scilit.com |

| V (ų) | 1589.7 | scilit.com |

This interactive table summarizes the crystallographic data for a triazole derivative containing the 4-chlorophenyl moiety. scilit.com

Quantum Chemical and Computational Modeling of Propiolate Reactivity

Computational chemistry, particularly methods rooted in quantum mechanics, provides powerful tools for understanding and predicting the reactivity of molecules like this compound. These theoretical approaches allow researchers to investigate reaction mechanisms, transition states, and the factors governing selectivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a widely used computational method in organic chemistry due to its favorable balance of accuracy and computational cost. nih.govsemanticscholar.org DFT calculations are employed to model the electronic structure of molecules and to explore the potential energy surfaces of chemical reactions. By calculating properties like molecular orbital energies (HOMO and LUMO), charge distributions, and global reactivity indices (e.g., chemical potential, hardness), researchers can rationalize and predict chemical behavior.

For propiolate systems, DFT studies, often using the B3LYP functional, are instrumental in understanding their reactivity in various reactions, especially cycloadditions. nih.govnih.gov These calculations can determine the energies of reactants, products, and transition states, thereby revealing the kinetic and thermodynamic favorability of different reaction pathways. This information is crucial for explaining observed product distributions and for designing more efficient and selective syntheses.

A significant application of DFT in propiolate chemistry is the prediction of regioselectivity in cycloaddition reactions, such as the 1,3-dipolar cycloaddition between azides and alkynes to form triazoles. The reaction of an azide (B81097) with an unsymmetrical alkyne like this compound can potentially yield two different regioisomers.

DFT-based models can accurately predict which isomer will be the major product. This is often achieved by calculating the activation energies for the transition states leading to each regioisomer; the pathway with the lower activation energy is kinetically favored. An alternative and powerful approach involves a quantitative formulation of the Hard and Soft Acids and Bases (HSAB) principle within the DFT framework. nih.govarkat-usa.orgresearchgate.net This "local HSAB" model analyzes the interaction between specific atoms (local sites) of the reacting molecules. By calculating local softness and Fukui function indices, the model can predict the most favorable interactions between the dipole (azide) and the dipolarophile (propiolate), thus forecasting the regiochemical outcome with high accuracy. nih.govresearchgate.netunimi.it Studies on the reaction of aryl azides with methyl propiolate have shown that this DFT-based approach successfully rationalizes the experimentally observed regioselectivities, often outperforming simpler models like Frontier Molecular Orbital (FMO) theory. nih.govarkat-usa.orgunimi.it

| Computational Method | Application | Key Findings | References |

| DFT (B3LYP) | Transition State Energy Calculation | The kinetic product is determined by the lowest energy transition state pathway. | nih.gov |

| DFT (Local HSAB) | Reactivity Index Calculation | Predicts regioselectivity by quantifying the most favorable atomic interactions between reactants. | nih.govarkat-usa.orgresearchgate.net |

| DFT (Global Indices) | Reactivity Analysis | Characterizes reactants as electrophiles or nucleophiles to understand overall reactivity. | researchgate.net |

This interactive table outlines the application of different DFT methods in studying the reactivity of propiolates and related compounds.

Density Functional Theory (DFT) Applications for Reactivity and Selectivity Studies

Elucidation of Photophysical Characteristics and Electronic Transitions

The photophysical properties of organic molecules like this compound are determined by their electronic transitions, which occur when electrons are excited from a lower to a higher energy level. These transitions, such as σ → σ, π → π, and n → π*, dictate the molecule's interaction with light, including absorption and fluorescence. wikipedia.orglibretexts.org

In conjugated systems, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) becomes smaller, often leading to absorption in the UV-visible region. libretexts.org For analogous compounds containing a 4-chlorophenyl group, studies show a primary absorption band in the UV region. For instance, the chalcone (B49325) (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibits a strong absorption band around 417 nm. mdpi.com It is expected that this compound would also display significant absorption in the UV spectrum due to π → π* transitions within its conjugated system, comprising the phenyl ring and the propiolate group.

The surrounding solvent can influence these electronic transitions, leading to shifts in the absorption and emission spectra (bathochromic or hypsochromic shifts). wikipedia.org Studies on similar molecules demonstrate that increasing solvent polarity can cause a red shift (bathochromic shift) in emission spectra, indicating a significant change in the molecule's dipole moment upon excitation. mdpi.com

Table 1: Common Electronic Transitions in Organic Molecules

| Transition Type | Description | Typical Wavelength Region |

|---|---|---|

| σ → σ * | Excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital. | Far UV (<200 nm) |

| n → σ * | Excitation of a non-bonding electron to a sigma antibonding orbital. | 160-260 nm |

| π → π * | Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. | 200-700 nm |

| n → π * | Excitation of a non-bonding electron to a pi antibonding orbital. | 300-700 nm |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Chemical Behavior Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool in predicting the chemical reactivity and kinetic stability of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO), which acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which acts as an electron acceptor. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer. researchgate.netresearchgate.net

In computational studies of molecules containing a 4-chlorophenyl group, the HOMO is often localized over the phenyl ring, while the LUMO can be distributed across the entire conjugated system. For example, in a study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the calculated HOMO-LUMO energy gap was found to be 3.65 eV, indicating a significant potential for charge transfer within the molecule. researchgate.net For this compound, the HOMO is expected to be concentrated on the electron-rich chlorophenyl ring, while the LUMO would likely be distributed along the propiolate ester moiety, which contains the electron-withdrawing carbonyl group. The energy gap would provide insight into its stability and reactivity. ajchem-a.comnih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further predict chemical behavior.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

Note: These formulas are based on Koopmans' theorem approximations. ajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule, allowing for the prediction of its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface displays molecular size and shape, with different colors indicating varying electrostatic potential values. researchgate.net

Red/Yellow : Regions of negative potential (electron-rich), susceptible to electrophilic attack.

Blue : Regions of positive potential (electron-deficient), susceptible to nucleophilic attack.

Green : Regions of neutral potential.

For this compound, the MEP map is expected to show distinct regions of varying potential. The electronegative oxygen atoms of the carbonyl and ester groups would create a region of high negative potential (red), making them likely sites for electrophilic attack. nih.gov The chlorine atom on the phenyl ring would also contribute to the negative potential. Conversely, the hydrogen atoms of the phenyl ring and the methyl group would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interactions. nih.govmaterialsciencejournal.org Such analysis is crucial for understanding hydrogen bonding interactions and predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify regions of close contact between molecules. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov

For a molecule like this compound, Hirshfeld analysis would likely reveal several key interactions. In related structures containing a 4-chlorophenyl moiety, the most significant contributions to crystal packing often come from H···H, C···H/H···C, and Cl···H/H···Cl contacts. nih.gov For example, in one study, H···H contacts accounted for 48.7% of the interactions, while Cl···H/H···Cl contacts contributed 8.8%. nih.gov Additionally, π-π stacking interactions between the phenyl rings are often observed and can be visualized using the shape-index property of the Hirshfeld surface. nih.gov This detailed analysis of non-covalent forces is fundamental to understanding the crystal's stability, polymorphism, and physical properties. mdpi.com

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis

| Contact Type | Description |

|---|---|

| H···H | Interactions between hydrogen atoms on adjacent molecules. |

| C···H / H···C | Interactions between carbon and hydrogen atoms. |

| O···H / H···O | Hydrogen bonding involving oxygen atoms. |

| Cl···H / H···Cl | Interactions involving the chlorine atom and hydrogen atoms. |

| C···C (π-π stacking) | Interactions between the π-systems of aromatic rings. |

Research Perspectives and Future Directions in Methyl 3 4 Chlorophenyl Propiolate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Propiolate Transformations

The reactivity of propiolate esters is greatly enhanced and controlled through catalysis. Future research is poised to explore a new generation of catalytic systems to broaden the scope and improve the efficiency of reactions involving substrates like methyl 3-(4-chlorophenyl)propiolate.

Palladium catalysis has already shown promise in tandem reactions of aryl propiolates, such as allylic rearrangement and intramolecular decarboxylative coupling. dntb.gov.ua Similarly, cobalt and zinc iodide have been effectively used to catalyze Diels-Alder reactions to generate complex structures like fluorenone and anthraquinone (B42736) derivatives. acs.org The development of novel bimetallic oxide cluster catalysts, such as those containing Rhodium (Rh) and Ruthenium (Ru), could pave the way for greener C-H bond activation reactions using molecular oxygen as the sole oxidant, which is a significant advancement in sustainable chemistry. eurekalert.org

Copper-catalyzed reactions, including carbocupration and carboxylation, are also a key area of interest. mdpi.comacs.org Vicinal functionalization of propiolate esters via catalytic carbocupration allows for the stereoselective formation of substituted vinyl silanes with excellent diastereoselectivities. acs.org Furthermore, phosphine (B1218219) catalysts like triphenylphosphine (B44618) (PPh3) have been successfully employed in reactions with N-tosylimines to produce functionalized acrylates. nih.gov

Future work will likely focus on designing catalysts with higher turnover numbers, broader functional group tolerance, and the ability to operate under milder, more environmentally friendly conditions. The exploration of Lewis acids to control regioselectivity in reactions such as hydrosilylation also remains a promising avenue. researchgate.net

Table 1: Overview of Catalytic Systems for Propiolate Ester Transformations

| Catalytic System | Transformation Type | Key Advantages |

|---|---|---|

| Palladium (Pd) Complexes | Tandem Allylic Rearrangement/Decarboxylative Coupling | High regio- and stereoselectivity. dntb.gov.ua |

| Cobalt (Co) / Zinc (Zn) | Diels-Alder / Friedel-Crafts Cyclization | Synthesis of complex polycyclic aromatics (fluorenones, anthraquinones). acs.org |

| Copper (Cu) Salts | Carbocupration-Silylation, Carboxylation | Excellent diastereoselectivity, vicinal functionalization. acs.orgthieme-connect.com |

| Triphenylphosphine (PPh3) | Reaction with N-tosylimines | Facile synthesis of functionalized acrylates. nih.gov |

| Lewis Acids (e.g., AlCl3) | Hydrosilylation | Control of regioselectivity (α- vs. β-substitution). researchgate.net |

Development of Enantioselective and Diastereoselective Methodologies Utilizing Propiolate Esters

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. Propiolate esters are excellent precursors for creating stereochemically complex products, and the development of asymmetric catalytic methods is a major research focus.

Catalytic carbocupration–silylation of allylic propiolates has been shown to produce (E)-vinylsilanes with exceptional diastereoselectivities (E/Z >20:1). thieme-connect.com The future in this area lies in expanding the substrate scope and developing enantioselective variants of such transformations. Chiral catalysts, such as chiral phosphoric acids and polyborate anions, are being explored for a range of asymmetric reactions including Mannich and Friedel-Crafts type additions, which could be adapted for propiolate-derived substrates. mdpi.comnih.gov

One-pot, three-component coupling reactions involving ynoate electrophiles are being investigated to generate densely functionalized, chiral carboxylic acid derivatives. acs.org The goal is to control the formation of new stereocenters using either chiral auxiliaries or chiral metal catalysts. acs.org For instance, palladium(II) catalysts have been successfully used for the enantioselective synthesis of branched allylic esters from prochiral allylic alcohols, a methodology that could be extended to propiolate-derived systems. nih.gov The ultimate aim is to develop robust and predictable stereoselective methods that provide access to a wide range of enantiomerically pure compounds from simple propiolate precursors.

Mechanistic Elucidation of Underexplored Propiolate Reactions and Rearrangements

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While many reactions of propiolates are known, the precise mechanistic pathways of several remain underexplored.

Computational studies, using methods like Density Functional Theory (DFT), are becoming increasingly powerful for shedding light on reaction mechanisms. For example, DFT calculations have been used to investigate the regioselective cyclization of aryl propiolates with radicals, revealing that the reaction can proceed via two different pathways—electrophilic aromatic substitution (EAS) or homolytic aromatic substitution (HAS)—depending on the conditions. rsc.org Such studies help to resolve controversies and guide the rational design of experiments. rsc.org

Kinetic studies of fundamental reactions like the hydrolysis and decarboxylation of methyl propiolate under various conditions (e.g., hydrothermal) provide critical data for understanding the stability and reactivity of these molecules. researchgate.net Other areas ripe for mechanistic investigation include the reaction of propiolates with tertiary amines to form betaines and the intricate hydrogen-transfer processes in phosphine-catalyzed reactions. nih.govcdnsciencepub.comcdnsciencepub.com Investigating competitive reaction pathways, such as the free-radical versus ionic mechanisms in hydrosilylation reactions, will also be critical for achieving selective transformations. researchgate.net

Expansion into Novel Functional Materials and Advanced Bio-Inspired Chemical Applications

The unique chemical properties of the propiolate functional group make it an attractive component for advanced materials and bio-inspired systems. The alkyne moiety is particularly useful for "click" chemistry reactions, which are known for their high efficiency and specificity.

A significant recent development is the fabrication of functionalized porous materials using propiolate-containing monomers. For example, a porous poly-p-xylylene material functionalized with methyl propiolate has been created via a vapor sublimation and deposition process. mdpi.com This material preserves the reactivity of the propiolate group, allowing it to readily undergo copper-free click reactions with azide-terminated molecules, such as drugs or biomolecules. mdpi.com This opens up applications in drug delivery, biosensing, and the creation of specific and stable bioconjugates. mdpi.commdpi.com

Furthermore, aryl propiolates serve as precursors for polycyclic aromatic compounds like fluorenones and anthraquinones. acs.org These structural motifs are cores for many functional dyes, organic semiconductors, and other advanced materials. Future research will likely explore the synthesis of novel polymers and functional small molecules from this compound for applications in organic electronics and photonics.

The principles of bio-inspired materials design, which leverage nature's strategies for creating functional materials, offer a paradigm for developing new applications. researchgate.netdigitellinc.com By incorporating propiolate units into polymers, researchers can create materials with tunable properties inspired by natural proteins like silk or elastin. mdpi.com These materials could find use in regenerative medicine, advanced adhesives, and self-healing composites. mdpi.comnih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluorenone |

| Anthraquinone |

| (E)-vinylsilanes |

| Poly-p-xylylene |

| Triphenylphosphine (PPh3) |

| N-tosylimine |

| Betaine (B1666868) |

| Rhodium (Rh) |

| Ruthenium (Ru) |

| Palladium (Pd) |

| Cobalt (Co) |

| Zinc Iodide |

| Copper (Cu) |

Q & A

Basic Research Question

- NMR : (δ 3.85 ppm for methyl ester, δ 7.2–7.4 ppm for aromatic protons) and (δ 153 ppm for carbonyl carbon).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks ( for ).

- IR : Strong absorption at ~1720 cm (ester C=O stretch) .

Methodological Tip : Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

How can researchers resolve contradictions in reported reaction yields for this compound?

Advanced Research Question

Discrepancies often arise from solvent choice (e.g., DMF vs. THF), catalyst loading (5–10 mol%), or trace moisture. For example, yields drop by ~20% in hygroscopic solvents due to ester hydrolysis. Systematic DOE (Design of Experiments) approaches can isolate critical variables .

Methodological Tip : Replicate reactions under anhydrous conditions (molecular sieves) and compare with literature protocols using controlled water content .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

The compound is sensitive to light and moisture, with decomposition observed at >40°C. Store at 2–8°C under argon, with silica gel desiccants. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

Methodological Tip : Monitor degradation via GC-MS; major degradation products include 3-(4-chlorophenyl)propiolic acid and methanol .

How does the chlorophenyl group impact biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question

The 4-chlorophenyl group enhances lipophilicity (logP +0.5 vs. unsubstituted phenyl), improving membrane permeability in cellular assays. However, it may reduce solubility in aqueous buffers (<0.1 mg/mL). Analog studies show ~2-fold higher cytotoxicity in chlorophenyl derivatives compared to methoxy-substituted analogs .

Methodological Tip : Use molecular docking to assess interactions with target proteins (e.g., cytochrome P450 enzymes) and correlate with logD values .

What computational methods are effective for predicting the spectroscopic properties of this compound?

Advanced Research Question

TD-DFT (Time-Dependent Density Functional Theory) with B3LYP/6-311+G(d,p) basis sets accurately predicts UV-Vis spectra ( nm in methanol). IR frequencies can be modeled with <5% deviation from experimental data .

Methodological Tip : Validate computational models against experimental NMR chemical shifts using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.